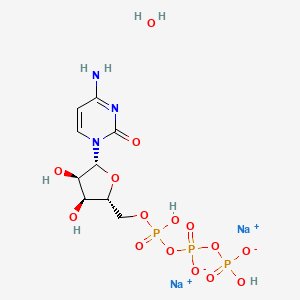

3'-NH2-CTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMSOWKYYIROGP-LLWADOMFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3Na2O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-amino-3'-deoxycytidine triphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of 3'-amino-3'-deoxycytidine (B3279998) triphosphate, a crucial molecule in the study of DNA replication and the development of therapeutic agents.

Core Structure and Physicochemical Properties

3'-amino-3'-deoxycytidine triphosphate is a cytidine (B196190) analogue where the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino group. This modification is critical to its function as a DNA chain terminator.

Structure:

A 2D representation of 3'-O-Amino-2'-deoxycytidine-5'-triphosphate is shown below.

Physicochemical Data:

The following table summarizes the known and predicted physicochemical properties of 3'-amino-3'-deoxycytidine triphosphate.

| Property | Value | Source/Note |

| Molecular Formula | C9H17N4O13P3 | ChemSrc[1] |

| Molecular Weight | 482.17 g/mol | ChemSrc[1] |

| CAS Number | 1220515-75-2 | ChemSrc[1] |

| Parent Compound | 3'-Amino-3'-deoxycytidine | LookChem[2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water | Inferred from triphosphate structure |

Experimental Protocols

Synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates

A common method for the synthesis of 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates involves a multi-step chemical process, which is outlined below. This process is designed to minimize contamination with the corresponding 3'-hydroxy compound.[3]

Step-by-Step Protocol:

-

Protection of the 5'-hydroxy group: The synthesis begins with the protection of the 5'-hydroxy group of a 2'-deoxyribonucleoside to prevent it from reacting in subsequent steps.[3]

-

Inversion of the 3'-hydroxy group: The (S)-3'-hydroxy group of the protected nucleoside is converted into the (R)-3'-hydroxy group.[3]

-

Introduction of the protected amino group: The product from the previous step is reacted with N-hydroxyphthalimide to produce a 5'-O-protected-3'-O-phthalimido-2'-deoxynucleoside.[3]

-

Deprotection of the 5'-hydroxy group: The protecting group on the 5'-hydroxy group is removed.[3]

-

Conversion to an oxime: The product is then converted to a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside.[3]

-

Triphosphorylation: The 5'-hydroxy group is triphosphorylated to yield a 3'-O-(N-acetone-oxime)-2'-deoxynucleoside triphosphate.[3]

-

Final deprotection: The 3'-O-(N-acetone-oxime) group is converted to the final 3'-O-amino group by treatment with an aryl-oxyamine. For pyrimidine (B1678525) derivatives like the cytidine analogue, this reaction is typically carried out at a pH between 6.8 and 7.0.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

Anion-exchange HPLC is a standard and effective method for the purification of deoxynucleoside 5'-triphosphates.[4]

General Protocol:

-

Column: A suitable anion-exchange column.

-

Mobile Phase: A gradient of a salt solution (e.g., potassium dihydrogen phosphate (B84403) or triethylammonium (B8662869) bicarbonate) is used for elution. The resolution of dNTPs is highly dependent on the pH of the mobile phase.[4]

-

Detection: A UV detector is used to monitor the elution of the nucleotides. A diode array detector can be particularly useful for identifying contaminating peaks.[4]

-

Fraction Collection: Fractions corresponding to the triphosphate product are collected, and the salt is subsequently removed, often by gel filtration.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a crucial technique for characterizing nucleotide derivatives.[5] The triphosphate moiety will exhibit three distinct phosphorus signals. The chemical shifts will be influenced by the surrounding chemical environment and pH.[6]

-

¹H NMR and ¹³C NMR: These spectra will confirm the presence of the deoxyribose sugar, the cytosine base, and the modification at the 3' position. The chemical shifts of the protons and carbons in the sugar ring will be altered by the presence of the 3'-amino group compared to the natural dCTP.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): ESI-MS is a soft ionization technique suitable for analyzing nucleotides.

-

Tandem MS (MS/MS): This technique can be used to confirm the structure through fragmentation analysis. Expected fragmentation patterns include the sequential loss of phosphate groups and the cleavage of the glycosidic bond between the sugar and the cytosine base.

Mechanism of Action and Signaling Pathway

3'-amino-3'-deoxycytidine triphosphate acts as a potent inhibitor of DNA synthesis.[7][8] Its mechanism of action is two-fold:

-

Competitive Inhibition: It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase.[7][8]

-

Chain Termination: Once incorporated into a growing DNA strand, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[7][8][9]

The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of DNA polymerase inhibition by 3'-amino-3'-deoxycytidine triphosphate.

Experimental Workflow for Inhibitor Analysis

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of 3'-amino-3'-deoxycytidine triphosphate on DNA polymerase.

Caption: A typical experimental workflow for evaluating a DNA polymerase inhibitor.

References

- 1. CAS#:1220515-75-2 | 3'-O-Amino-2'-deoxycytidine 5'-triphosphate | Chemsrc [chemsrc.com]

- 2. Cas 70580-89-1,3'-Amino-3'-deoxycytidine | lookchem [lookchem.com]

- 3. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

- 4. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 8. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP), also known as 3'-Amino-ddCTP, is a modified nucleoside triphosphate that serves as a potent chain terminator in DNA synthesis.[1] Its unique chemical structure, featuring an amino group at the 3' position of the deoxyribose sugar instead of the hydroxyl group found in natural deoxynucleotides, underlies its critical function in molecular biology and biotechnology. This modification allows this compound to be incorporated into a growing DNA strand by DNA polymerases, but subsequently prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation.[1] This property makes it an invaluable tool in various research applications, most notably in DNA sequencing and as a potential therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of molecular biology, biochemistry, and pharmacology.

Core Chemical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its physical and chemical attributes.

| Property | Value | Reference |

| Systematic Name | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | [2] |

| Synonyms | 3'-Amino-ddCTP, 3'-NH2-ddCTP | [2] |

| Molecular Formula | C₉H₁₇N₄O₁₂P₃ (free acid) | [2] |

| Molecular Weight | 466.10 g/mol (free acid) | [2] |

| Property | Description | Reference |

| Purity | Typically ≥90% by Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC) | [2] |

| Salt Form | Commonly supplied as a lithium (Li+) or sodium (Na+) salt | [2] |

| Appearance | Usually provided as a clear, colorless aqueous solution | |

| Storage | Recommended to be stored at -20°C or below. Repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting is recommended. | [2] |

| Stability | While specific quantitative data on stability under various pH and temperature conditions is not readily available in public literature, it is generally advised to use the solution soon after thawing and to avoid prolonged storage at room temperature to prevent degradation. | [2] |

Mechanism of Action: Chain Termination in DNA Synthesis

The primary mechanism of action of this compound is the termination of DNA chain elongation. This process is a direct consequence of its unique molecular structure.

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). This compound, being an analog of deoxycytidine triphosphate (dCTP), can be recognized and incorporated by DNA polymerase opposite a guanine (B1146940) (G) base in the template strand.

However, once incorporated, the 3'-amino group of this compound cannot participate in the nucleophilic attack required to form a phosphodiester bond with the next incoming dNTP. This effectively halts the extension of the DNA chain.

Mechanism of DNA Chain Termination by this compound.

Competitive Inhibition

This compound acts as a competitive inhibitor of the natural substrate, dCTP. It competes for the active site of DNA polymerase. The triphosphate form of 3'-amino-2',3'-dideoxycytidine (B1198059) has been shown to competitively inhibit the incorporation of dCTP by DNA polymerase alpha, with a reported inhibition constant (Ki) of 9.6 µM.[1] This quantitative measure underscores its effectiveness as a chain terminator.

Competitive Inhibition of dCTP by this compound.

Experimental Protocols and Applications

The primary application of this compound is in methods that rely on chain termination, most notably Sanger DNA sequencing. While specific, detailed protocols optimized for this compound are not widely available in public literature, the general principles and workflow of Sanger sequencing can be adapted.

Sanger Sequencing Workflow

The following diagram illustrates a typical workflow for Sanger sequencing, where a chain terminator like this compound would be utilized.

General Experimental Workflow for Sanger Sequencing.

Key Considerations for Experimental Use

-

Enzyme Choice: The efficiency of incorporation of this compound can vary between different DNA polymerases. It is crucial to select a polymerase that can efficiently incorporate this modified nucleotide.

-

Concentration Ratios: The ratio of this compound to the natural dCTP is a critical parameter. A higher ratio will result in more frequent termination and shorter DNA fragments, while a lower ratio will lead to less frequent termination and longer fragments. This ratio needs to be optimized for the specific application.

-

Reaction Conditions: Standard PCR or sequencing buffers are generally compatible. However, optimization of parameters such as annealing temperature and extension time may be necessary to achieve optimal results.

Conclusion

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate is a powerful tool for researchers in molecular biology. Its ability to act as a specific and efficient chain terminator for DNA synthesis makes it highly valuable for applications such as DNA sequencing. Understanding its chemical properties and mechanism of action is crucial for its effective utilization in experimental settings. While further research into its stability and interaction with a wider range of DNA polymerases would be beneficial, the existing knowledge provides a solid foundation for its application in advancing scientific discovery.

References

An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Amino-3'-deoxycytidine-5'-triphosphate (3'-NH2-CTP), a modified nucleotide analog of significant interest in molecular biology and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role as a tool in enzymatic reactions.

Core Concepts: Molecular Profile and Significance

3'-Amino-3'-deoxycytidine-5'-triphosphate is a cytidine (B196190) triphosphate (CTP) analog where the hydroxyl group (-OH) at the 3' position of the ribose sugar is replaced by an amino group (-NH2). This modification fundamentally alters its chemical reactivity and its interaction with polymerases, making it a valuable tool for various biochemical applications. The presence of the 3'-amino group instead of the 3'-hydroxyl group typically prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination during nucleic acid synthesis.

Physicochemical Data

The precise molecular weight of this compound can vary depending on the specific variant of the sugar moiety (ribose, deoxyribose, or dideoxyribose) and the salt form. Below is a summary of the molecular data for the most common forms.

| Compound Name | Abbreviation | Molecular Formula (Free Acid) | Molecular Weight (Free Acid, g/mol ) | Notes |

| 3'-Amino-3'-deoxycytidine-5'-triphosphate | This compound | C9H17N4O13P3 | 482.16 | The direct ribose analog of CTP. |

| 3'-O-Amino-2'-deoxycytidine-5'-triphosphate | 3'-O-NH2-dCTP | C9H17N4O13P3 | 482.17 | An isomer with an aminoxy group. The trisodium (B8492382) salt has a molecular weight of 548.117 g/mol .[1] |

| 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | 3'-NH2-ddCTP | C9H17N4O12P3 | 466.10 | Lacks both the 2' and a modified 3' hydroxyl group.[2] |

Experimental Protocols

Synthesis of 3'-Amino-Modified Nucleoside Triphosphates

General Synthesis Strategy:

-

Protection of the 5'-hydroxyl group: The synthesis typically starts with the corresponding nucleoside (or a derivative). The 5'-hydroxyl group is protected to prevent it from reacting in subsequent steps.

-

Introduction of the 3'-amino group: The 3'-hydroxyl group is converted to an amino group. This is often achieved through a series of reactions, including activation of the hydroxyl group and subsequent nucleophilic substitution with an amino group precursor.

-

Deprotection of the 5'-hydroxyl group: The protecting group on the 5'-hydroxyl is removed.

-

Triphosphorylation: The 5'-hydroxyl group is then converted to a triphosphate.

-

Final deprotection and purification: Any remaining protecting groups are removed, and the final product is purified, typically using chromatographic techniques.

A patented method for a similar compound, 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates, involves the use of an N-hydroxyphthalimide moiety to introduce the aminoxy group.[3]

Polymerase Incorporation and Chain Termination Assay

This compound is primarily used as a chain terminator in enzymatic nucleic acid synthesis. The following is a generalized protocol for a DNA polymerase termination assay.

Objective: To verify that this compound acts as a chain terminator during DNA synthesis by a DNA polymerase.

Materials:

-

DNA template with a known sequence

-

Primer complementary to a region of the template

-

DNA Polymerase (e.g., Taq polymerase)

-

Standard dNTPs (dATP, dGTP, dTTP)

-

This compound

-

Reaction buffer appropriate for the polymerase

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

DNA visualization agent (e.g., SYBR Gold)

Protocol:

-

Reaction Setup: Prepare four reaction mixtures as outlined in the table below.

| Component | Reaction 1 (Control) | Reaction 2 (Terminator) |

| DNA Template (1 pmol) | 1 µL | 1 µL |

| Primer (10 pmol) | 1 µL | 1 µL |

| 10x Polymerase Buffer | 2 µL | 2 µL |

| dATP, dGTP, dTTP (10 mM each) | 0.5 µL | 0.5 µL |

| dCTP (10 mM) | 0.5 µL | - |

| This compound (10 mM) | - | 0.5 µL |

| DNA Polymerase (5 U/µL) | 0.5 µL | 0.5 µL |

| Nuclease-free water | to 20 µL | to 20 µL |

-

PCR Amplification: Perform a thermocycling reaction (e.g., 25-30 cycles) with appropriate annealing and extension temperatures for the template-primer pair.

-

Gel Electrophoresis: Analyze the reaction products on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Stain the gel with a fluorescent DNA dye and visualize the DNA fragments.

Expected Results:

-

Reaction 1 (Control): A single band corresponding to the full-length amplification product should be observed.

-

Reaction 2 (Terminator): A ladder of bands should be observed, with each band representing a DNA fragment that was terminated at a position where a cytosine would have been incorporated. This demonstrates the chain-terminating property of this compound.

Applications in Research and Drug Development

The unique properties of this compound and its analogs make them valuable in several areas:

-

DNA and RNA Sequencing: As chain terminators, these molecules are foundational to Sanger sequencing and have been explored in next-generation sequencing technologies.[4] The incorporation of a 3'-modified nucleotide halts DNA synthesis, allowing for the determination of the nucleotide at that position.

-

Antiviral and Anticancer Agents: Modified nucleosides can act as inhibitors of viral or cellular polymerases. By being incorporated into a growing nucleic acid chain and terminating it, they can disrupt the replication of viruses or the proliferation of cancer cells.

-

Probing Polymerase Mechanisms: These analogs are used to study the active site and mechanism of DNA and RNA polymerases. The ability of a polymerase to incorporate a modified nucleotide provides insights into its substrate specificity and fidelity.

-

Aptamer Development: In the selection of nucleic acid aptamers, modified nucleotides can be used to introduce novel functionalities or to terminate the elongation process at specific points.[2]

As a synthetic nucleotide analog, this compound is not a component of natural signaling pathways. Instead, it serves as a tool to investigate the enzymatic pathways of nucleic acid metabolism. For instance, its incorporation by a polymerase can be seen as an interaction with the DNA or RNA synthesis pathway, leading to its termination.

References

- 1. CAS#:1220515-75-2 | 3'-O-Amino-2'-deoxycytidine 5'-triphosphate | Chemsrc [chemsrc.com]

- 2. 3'-Amino-2',3'-dideoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 3. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

- 4. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Chain Termination: A Technical Guide to the Discovery and Application of 3'-Amino-Modified Nucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and subsequent development of 3'-amino-modified nucleotides, a class of molecules that has revolutionized our understanding of DNA synthesis and paved the way for groundbreaking technologies in antiviral therapy and genomics. From their initial synthesis to their role as precise tools for chain termination, this document provides a comprehensive overview of their history, mechanism of action, and practical application.

A Historical Perspective: The Pioneers of 3'-Modified Nucleotides

The journey into the world of 3'-modified nucleotides began in the mid-20th century, driven by the quest for novel anticancer and antiviral agents. A pivotal moment in this discovery timeline was the synthesis of 3'-amino-3'-deoxyadenosine (B1194517) by B. R. Baker, Robert E. Schaub, and Henry M. Kissman in 1955.[1][2] This work, part of a larger effort to synthesize analogs of the antibiotic puromycin, laid the foundational chemical groundwork for modifying the critical 3'-position of the deoxyribose sugar.

Nearly a decade later, in 1964, Jerome Horwitz and his colleagues at the Michigan Cancer Foundation synthesized 3'-azido-3'-deoxythymidine (AZT) , initially as a potential anticancer drug.[3] The synthesis was part of a broader exploration into unconventional nucleosides. While it showed little promise in cancer models, its true potential was realized two decades later.

In 1985, a team of scientists at the National Cancer Institute, including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, discovered that AZT was a potent inhibitor of the reverse transcriptase of the recently identified human immunodeficiency virus (HIV).[3] This landmark discovery led to AZT (zidovudine) becoming the first FDA-approved drug for the treatment of AIDS, marking a turning point in the fight against the epidemic.

The Mechanism of Action: Precise Chain Termination

The therapeutic and technological utility of 3'-amino-modified nucleotides stems from their ability to act as chain terminators during DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP).

By replacing the 3'-hydroxyl group with an amino group (or a precursor like the azido (B1232118) group), these modified nucleotides can be incorporated into the growing DNA chain. However, the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation.[4][5] This mechanism is the cornerstone of their function in both antiviral therapy and DNA sequencing.

Below is a logical diagram illustrating the principle of chain termination by a 3'-amino-modified nucleotide.

Caption: Mechanism of DNA chain termination by 3'-amino-modified nucleotides.

Quantitative Analysis of Incorporation and Termination

The efficiency with which a DNA polymerase incorporates a modified nucleotide and its effectiveness as a chain terminator are critical for its application. These properties are often quantified using pre-steady-state kinetics to determine the maximum incorporation rate (kpol) and the nucleotide's binding affinity (Kd). A summary of key kinetic data for various modified nucleotides is presented below.

| Nucleotide/Analog | DNA Polymerase | kpol (s⁻¹) | Kd (µM) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |

| Correct Natural dNTP | |||||

| dTTP | HIV-1 Reverse Transcriptase (WT) | 13 | 17 | 0.75 | [6] |

| dGTP | Human DNA Polymerase δ | - | ~4 | - | [7] |

| 3'-Modified Nucleotides | |||||

| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | HIV-1 Reverse Transcriptase (WT) | 4.3 | 7.1 | 1.8 | [6] |

| 3'-O-amino-TTP | Therminator DNA Polymerase | Not Determined | Not Determined | ~10-fold lower than TTP | [6] |

| Other Chain Terminators | |||||

| 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) | HIV-1 Reverse Transcriptase (WT) | 7.2 | 8.0 | 0.91 | [6] |

| 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) | HIV-1 Reverse Transcriptase (WT) | 1.8 | 1.4 | 1.3 | [6] |

Note: The values presented are illustrative and can vary based on the specific polymerase, template sequence, and reaction conditions.

Experimental Protocols

Synthesis of 3'-Amino-3'-Deoxythymidine-5'-Triphosphate

This protocol is a representative synthesis adapted from methodologies described in the literature.[10][11] It involves the conversion of 3'-azido-3'-deoxythymidine to its amino form, followed by phosphorylation.

Step 1: Reduction of 3'-Azido-3'-Deoxythymidine to 3'-Amino-3'-Deoxythymidine (B22303)

-

Dissolve 1 mmol of 3'-azido-3'-deoxythymidine in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).

-

Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the Celite pad with methanol.

-

Evaporate the solvent under reduced pressure to yield crude 3'-amino-3'-deoxythymidine.

-

Purify the product by silica (B1680970) gel chromatography if necessary.

Step 2: Phosphorylation to the 5'-Triphosphate

-

Co-evaporate 0.1 mmol of the dried 3'-amino-3'-deoxythymidine with anhydrous pyridine (B92270) twice and dry under vacuum overnight.

-

In a separate flask, dissolve the aminonucleoside in a mixture of anhydrous pyridine and dioxane.

-

Add phosphorus oxychloride (POCl3) dropwise at 0°C and stir for 2-3 hours.

-

Quench the reaction by the addition of a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

-

Stir the reaction for an additional 2-3 hours at room temperature.

-

Hydrolyze the reaction by adding an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

-

Purify the resulting 3'-amino-3'-deoxythymidine-5'-triphosphate by anion-exchange chromatography (e.g., DEAE-Sephadex).

-

Desalt the purified fraction and lyophilize to obtain the final product as a salt.

Sequencing by Synthesis using 3'-O-Amino Reversible Terminators

This protocol outlines the key steps in a typical sequencing-by-synthesis workflow, such as that used in Illumina sequencing platforms, adapted for the conceptual use of 3'-O-amino-dNTPs as reversible terminators.

Step 1: Library Preparation and Cluster Generation

-

Prepare a DNA library by fragmenting the target DNA and ligating adapters.

-

Immobilize the library fragments on a solid support (e.g., a flow cell).

-

Amplify the immobilized fragments through bridge PCR to create clonal clusters.

Step 2: Sequencing Cycles

-

Introduce a sequencing primer and DNA polymerase.

-

Add a mixture of four fluorescently labeled 3'-O-amino-dNTPs (A, C, G, T), each with a unique fluorophore.

-

Allow the polymerase to incorporate the complementary terminator into the growing strand.

-

Wash away unincorporated nucleotides.

-

Image the flow cell to detect the fluorescent signal from each cluster, identifying the incorporated base.

-

Cleave the fluorescent dye and the 3'-amino group to regenerate a 3'-OH group. This is a critical step that allows the next cycle to begin.

-

Repeat steps 2-6 for a desired number of cycles to determine the DNA sequence.

The workflow for sequencing by synthesis is visualized in the diagram below.

Caption: Workflow for DNA sequencing by synthesis using reversible terminators.

Conclusion

The discovery of 3'-amino-modified nucleotides represents a landmark achievement in chemical biology and medicine. From the pioneering synthesis of 3'-amino-3'-deoxyadenosine and 3'-azido-3'-deoxythymidine to their modern applications as the first anti-HIV drug and as essential tools in next-generation sequencing, these molecules have had a profound and lasting impact. The ability to precisely control DNA synthesis through chain termination has not only provided life-saving therapies but has also opened the door to the era of genomics, enabling the rapid and accurate sequencing of entire genomes. The principles established through the study of these "simple" modifications continue to inspire the development of new nucleotide analogs for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. ovid.com [ovid.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]

- 9. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP) is a modified pyrimidine (B1678525) nucleotide analog of the natural CTP. Its defining feature is the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This structural modification imparts unique biochemical properties, primarily its function as a potent chain terminator in nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, its mechanism of action, and its applications in research and drug development.

While a specific CAS number for 3'-Amino-3'-deoxycytidine-5'-triphosphate could not be definitively identified through extensive searches, the CAS number for its parent nucleoside, 3'-Amino-3'-deoxycytidine, is 70580-89-1 .

Physicochemical Properties

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₉H₁₇N₄O₁₂P₃ | Based on the structure of 3'-amino-ddCTP with an additional hydroxyl group.[1] |

| Molecular Weight | 482.16 g/mol (free acid) | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | General property of nucleotides. |

| Solubility | Soluble in water and aqueous buffers | General property of nucleotides.[] |

| Storage Conditions | Store at -20°C or below | Recommended for nucleotide triphosphates to prevent degradation.[3] |

| Purity | ≥90% by AX-HPLC | A common purity standard for research-grade nucleotides. |

| Extinction Coefficient | ~9,100 L·mol⁻¹·cm⁻¹ at 271 nm | Based on cytidine (B196190) triphosphate.[4] |

Experimental Protocols: Synthesis of 3'-Amino-Modified Nucleoside Triphosphates

Materials:

-

3'-Amino-3'-deoxycytidine (protected at the 3'-amino group, e.g., with an Fmoc or Boc group)

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

-

Tributylammonium (B8510715) pyrophosphate

-

Tributylamine

-

Iodine

-

Anhydrous pyridine, dioxane, and DMF

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer

-

Sodium perchlorate

-

Acetone

-

HPLC system with an anion-exchange column

Procedure:

-

Phosphorylation: The protected 3'-amino-3'-deoxycytidine is reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the presence of a proton sponge in anhydrous pyridine.

-

Pyrophosphate Addition: The resulting phosphite (B83602) is then reacted in situ with a solution of tributylammonium pyrophosphate in anhydrous DMF and tributylamine.

-

Oxidation: The intermediate is oxidized with a solution of iodine in pyridine/water.

-

Deprotection: The protecting groups on the 3'-amino group and the nucleobase are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) for standard base protecting groups and specific conditions for the 3'-amino protecting group).

-

Purification: The crude this compound is purified by anion-exchange HPLC using a gradient of TEAB buffer. The fractions containing the product are collected, and the TEAB is removed by lyophilization. The final product is typically obtained as a triethylammonium salt.

Mechanism of Action: Chain Termination

The primary mechanism of action of this compound is as a chain terminator during RNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide, prevents further elongation of the RNA chain.

Caption: Mechanism of RNA chain termination by this compound.

During transcription, RNA polymerase incorporates the this compound opposite a guanine (B1146940) base in the DNA template. Once incorporated, the 3'-amino group cannot act as a nucleophile to attack the alpha-phosphate of the next incoming NTP, thereby halting further synthesis of the RNA molecule.[]

Applications in Research and Drug Development

The chain-terminating property of this compound makes it a valuable tool in various research and drug development applications.

1. Study of Viral Replication:

Many viruses, particularly RNA viruses, rely on their own RNA-dependent RNA polymerases for replication. Nucleoside analogs that act as chain terminators are a cornerstone of antiviral therapy. This compound can be used as a tool to study the mechanisms of viral polymerases and as a potential lead compound for the development of new antiviral drugs.

2. Antiviral Drug Development:

The principle of chain termination is the basis for many successful antiviral drugs, such as zidovudine (B1683550) (AZT) for HIV. This compound and its derivatives can be investigated for their ability to inhibit the replication of various RNA viruses. The workflow for such studies typically involves cell-based assays to determine the compound's efficacy and toxicity.

References

The 3'-Amino Group in CTP: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. Among these modifications, the substitution of the 3'-hydroxyl group with a 3'-amino group on Cytidine 5'-Triphosphate (CTP) and its deoxy-analogs imparts profound and actionable changes to its biochemical behavior. This technical guide provides an in-depth exploration of the function of the 3'-amino group in CTP, focusing on its mechanism of action, applications in research and drug development, and the biochemical data that underpins its utility.

Core Function: Irreversible Chain Termination

The fundamental role of the 3'-amino group is to act as a potent and irreversible terminator of nucleic acid chain elongation. In standard DNA and RNA synthesis, polymerases catalyze the formation of a phosphodiester bond between the alpha-phosphate of an incoming nucleotide triphosphate and the 3'-hydroxyl group of the growing nucleic acid chain.

The substitution of this crucial 3'-hydroxyl with an amino group (-NH2) fundamentally disrupts this process. The 3'-amino group is not a suitable nucleophile for attacking the incoming triphosphate, thereby preventing the formation of the phosphodiester linkage and halting further extension of the polynucleotide chain. This makes 3'-amino-modified nucleotides, particularly 3'-amino-2',3'-dideoxycytidine-5'-triphosphate (3'-amino-ddCTP), powerful tools for controlling polymerase activity.

Caption: Mechanism of DNA chain termination by 3'-amino-ddCTP.

Applications in Research and Diagnostics

DNA Sequencing

The principle of chain termination is the foundation of the Sanger sequencing method.[1][2][3] Dideoxynucleotide triphosphates (ddNTPs), which lack the 3'-hydroxyl group, are used to generate a series of DNA fragments that terminate at specific bases.[1][2] 3'-amino-ddNTPs function as effective analogs to canonical ddNTPs in this context, leading to the termination of DNA synthesis upon their incorporation opposite a guanine (B1146940) base in the template strand.[1]

Experimental Protocol 1: Sanger Sequencing using Chain Terminators

This protocol outlines the cycle sequencing step where chain-terminating nucleotides are incorporated.

Materials:

-

Purified DNA template (PCR product or plasmid)

-

Sequencing primer

-

DNA polymerase (e.g., Taq polymerase)

-

Reaction buffer

-

A mixture of all four deoxynucleotide triphosphates (dNTPs)

-

A small concentration of one fluorescently labeled dideoxynucleotide triphosphate (e.g., ddCTP) or a 3'-amino analog.

-

Nuclease-free water

Procedure:

-

Primer Annealing: The DNA template is denatured at a high temperature (e.g., 96°C) to separate the two strands. The temperature is then lowered to allow a specific primer to anneal to its complementary sequence on the template strand.[4]

-

Reaction Setup: Prepare a reaction mixture containing the denatured DNA template, sequencing primer, DNA polymerase, reaction buffer, dNTPs, and a single type of labeled ddNTP (e.g., ddCTP).[1][2] In modern automated sequencing, all four ddNTPs, each with a different fluorescent label, are added to a single reaction.

-

Chain Extension and Termination: The reaction is incubated at the optimal temperature for the DNA polymerase (e.g., 60°C). The polymerase extends the primer, synthesizing a new DNA strand.[3] When the polymerase randomly incorporates a ddCTP instead of a dCTP, the chain elongation is terminated.[2][3]

-

Cycle Sequencing: The process of denaturation, annealing, and extension is repeated for 25-35 cycles in a thermal cycler to generate a sufficient quantity of DNA fragments of varying lengths, each ending with the specific labeled ddNTP.[1]

-

Fragment Analysis: The resulting DNA fragments are separated by size using capillary gel electrophoresis. A laser excites the fluorescent tags on the ddNTPs, and a detector reads the color of the tag on each fragment as it passes, thus revealing the DNA sequence.

Caption: Experimental workflow for Sanger DNA sequencing.

Bioconjugation and Probe Development

The primary amine of the 3'-amino group is a versatile reactive handle for post-synthesis conjugation of various molecules to oligonucleotides. This is typically achieved by synthesizing the oligonucleotide on a solid support, such as Controlled Pore Glass (CPG), that has been pre-functionalized with an amino-modifier.[5][6][7] This allows for the covalent attachment of:

-

Fluorophores: For creating fluorescent probes used in qPCR, FISH, and microarrays.

-

Biotin: For purification or immobilization of the oligonucleotide.

-

Peptides and Proteins: To create conjugates for targeted delivery or novel bioassays.[8]

-

Other small molecules and drugs.

The use of an N-hydroxysuccinimide (NHS) ester-activated label is a common and efficient method for reaction with the primary amine.[9]

Experimental Protocol 2: Post-Synthetic Labeling of a 3'-Amino-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide synthesized with a 3'-amino-modifier CPG.

Materials:

-

Purified, deprotected 3'-amino-modified oligonucleotide.

-

Amine-reactive label (e.g., NHS-ester of a fluorescent dye).

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0).

-

Size-exclusion chromatography column or HPLC for purification.

Procedure:

-

Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite (B1245037) chemistry on a 3'-amino-modifier CPG support.

-

Deprotection and Cleavage: Cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases using ammonium (B1175870) hydroxide (B78521) or another appropriate deprotection solution. This exposes the primary amine at the 3'-terminus.[6]

-

Dissolution: Dissolve the purified amino-modified oligonucleotide in the conjugation buffer.

-

Labeling Reaction: Dissolve the amine-reactive label (e.g., NHS-ester dye) in a suitable organic solvent (like DMSO) and add it to the oligonucleotide solution. The reaction is typically carried out in the dark for several hours at room temperature or overnight at 4°C.

-

Purification: Purify the labeled oligonucleotide from the unreacted label and unlabeled oligonucleotide using size-exclusion chromatography, reverse-phase HPLC, or other suitable chromatographic methods.[10]

-

Quantification and Analysis: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry and mass spectrometry.

Caption: Workflow for post-synthetic oligonucleotide labeling.

Applications in Drug Development

The chain-terminating property of 3'-amino-modified nucleosides makes them valuable candidates for antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be taken up by cells and phosphorylated to their active triphosphate form. Viral reverse transcriptases or cellular DNA polymerases can then incorporate them into the growing viral or cellular DNA, leading to premature chain termination and the inhibition of replication. 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective inhibitors of various DNA polymerases.

Biochemical Data and Enzyme Interactions

The efficiency with which a 3'-amino-modified CTP analog is incorporated by a polymerase is a critical determinant of its efficacy as a chain terminator. This is often quantified by steady-state kinetic parameters such as the Michaelis constant (KM), which reflects the substrate concentration at half-maximal reaction velocity, and the maximal rate of catalysis (kcat or Vmax). The inhibition constant (Ki) is used to quantify the potency of competitive inhibitors.

| Parameter | Polymerase | Substrate/Inhibitor | Value | Conditions |

| Ki | DNA Polymerase β | Non-native nucleotide inhibitor | 1.8 µM | Fluorescence-based assay |

| Ki (apparent) | B. subtilis DNA Pol III | N3-butyl-TMAU | ~0.3 µM | Truncated primer extension assay |

| Kd,app | Poliovirus 3Dpol | CTP | 56 ± 10 µM | Pre-steady-state kinetics, Mg2+ |

| kpol | Poliovirus 3Dpol | CTP | 250 ± 10 s-1 | Pre-steady-state kinetics, Mg2+ |

| Kd,dCTP | Human DNA Polymerase κ | dCTP (opposite dGC8-N-ABA lesion) | 1710 ± 563 µM | Pre-steady-state kinetics |

| kp | Human DNA Polymerase κ | dCTP (opposite dGC8-N-ABA lesion) | 0.55 ± 0.10 s-1 | Pre-steady-state kinetics |

This table presents a compilation of representative kinetic data for various polymerases with CTP, its analogs, or other inhibitors to illustrate the range of interactions. Specific kinetic data for 3'-amino-CTP can vary significantly depending on the polymerase and experimental conditions.[11][12][13][14]

Chemical Synthesis of 3'-Amino-Nucleoside Triphosphates

The synthesis of 3'-amino-ddCTP and related compounds is a multi-step process that typically starts from the corresponding 2'-deoxynucleoside. A key step involves the introduction of a protected amino group at the 3' position, often through a series of chemical reactions including Mitsunobu inversions.[15] The protected nucleoside is then phosphorylated to the 5'-triphosphate, followed by deprotection to yield the final product.

Experimental Protocol 3: Generalized Chemical Synthesis of 3'-amino-ddCTP

This protocol provides a generalized overview of a chemical synthesis route.

Materials:

-

2',3'-dideoxycytidine monophosphate (ddCMP)

-

1,1'-Carbonyldiimidazole (CDI)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine

Procedure:

-

Activation of the Monophosphate: ddCMP is dissolved in an anhydrous solvent like DMF. An activating agent such as CDI is added to the solution to form a reactive intermediate at the phosphate (B84403) group. The reaction is stirred for several hours under an inert atmosphere.[16]

-

Reaction with Pyrophosphate: In a separate flask, a pyrophosphate salt (e.g., tributylammonium pyrophosphate) is dissolved in anhydrous DMF. This solution is then added to the activated ddCMP mixture.[16]

-

Triphosphate Formation: The reaction mixture is stirred at room temperature, typically overnight, to allow for the formation of the triphosphate moiety.

-

Purification: The crude product is purified using anion-exchange chromatography, such as on a DEAE-Sephadex column, followed by reverse-phase HPLC to yield the pure 3'-amino-ddCTP.[16]

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by HPLC to assess its purity.[16]

Caption: Simplified chemical synthesis pathway for 3'-amino-ddCTP.

Conclusion

The introduction of a 3'-amino group into CTP and its analogs is a powerful modification that transforms the nucleotide into a versatile molecular tool. Its primary function as an irreversible chain terminator has been foundational to the development of DNA sequencing technologies and continues to be exploited in the design of novel antiviral and anticancer therapeutics. Furthermore, the reactive nature of the 3'-amino group provides a convenient anchor for the synthesis of custom-labeled oligonucleotide probes, which are indispensable in modern molecular diagnostics and life sciences research. A thorough understanding of the synthesis, biochemical properties, and mechanism of action of 3'-amino-CTP is therefore essential for professionals in drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. cd-genomics.com [cd-genomics.com]

- 3. youtube.com [youtube.com]

- 4. mybiosource.com [mybiosource.com]

- 5. glenresearch.com [glenresearch.com]

- 6. scribd.com [scribd.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications [mdpi.com]

- 9. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 10. Oligonucleotide modification, labeling and conjugation [biosyn.com]

- 11. Noncompetitive Inhibition of DNA Polymerase β by a Nonnative Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poliovirus RNA-Dependent RNA Polymerase (3Dpol): Pre-Steady-State Kinetic Analysis of Ribonucleotide Incorporation in the Presence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Investigation of Translesion Synthesis across a 3-Nitrobenzanthrone-Derived DNA Lesion Catalyzed by Human DNA Polymerase Kappa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-amino-3'-deoxycytidine (B3279998) triphosphate (3'-NH2-CTP), a critical reagent in various biochemical and therapeutic research applications. Understanding the stability profile of this modified nucleotide is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics.

Core Concepts of this compound Stability

This compound, like other modified nucleoside triphosphates, is susceptible to degradation through several pathways, primarily hydrolysis of the triphosphate chain and, to a lesser extent, modification of the nucleobase. Its stability is influenced by factors such as pH, temperature, and the presence of contaminating enzymes. Generally, modified nucleotides are known to be sensitive to external conditions.[1]

General Stability Profile

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various storage and handling conditions. This data is extrapolated from general knowledge of nucleoside triphosphate stability and should be considered as a guideline. Empirical validation under specific experimental conditions is highly recommended. A common observation for deoxynucleoside triphosphates (dNTPs) is a decrease in triphosphate content by approximately 2-3% over ten days at 35°C and a pH of about 7.5.[2]

Table 1: Effect of Temperature on this compound Stability (Aqueous Solution, pH 7.5)

| Temperature | Time | Expected Purity | Primary Degradation Products |

| -80°C | 12 months | >98% | Negligible |

| -20°C | 12 months | >95% | 3'-NH2-CDP |

| 4°C | 1 month | ~90% | 3'-NH2-CDP, 3'-NH2-CMP |

| Room Temp (20-25°C) | 1 week | ~80% | 3'-NH2-CDP, 3'-NH2-CMP |

Table 2: Effect of pH on this compound Stability (Aqueous Solution, 4°C, 1 month)

| pH | Expected Purity | Primary Degradation Products | Notes |

| 3.0 | <70% | 3'-NH2-CMP, 3'-amino-3'-deoxycytidine | Acid-catalyzed hydrolysis of the triphosphate chain is rapid. |

| 5.0 | ~85% | 3'-NH2-CDP, 3'-NH2-CMP | Moderate stability. |

| 7.5 | ~90% | 3'-NH2-CDP | Optimal for short-term storage. |

| 9.0 | ~88% | 3'-NH2-CDP | Generally stable, but potential for base-catalyzed reactions increases. For some dNTPs, the optimal pH range for stability is between 9.0 and 11.0.[2] |

| 11.0 | <80% | 3'-NH2-CDP, potential deamination products | Increased rate of hydrolysis and potential for deamination of the cytosine base. |

Table 3: Effect of Freeze-Thaw Cycles on this compound Stability (Aqueous Solution, pH 7.5)

| Number of Cycles | Expected Purity | Primary Degradation Products |

| 1 | >99% | Negligible |

| 5 | ~98% | 3'-NH2-CDP |

| 10 | ~95% | 3'-NH2-CDP |

| 20 | <90% | 3'-NH2-CDP, 3'-NH2-CMP |

Recommended Storage and Handling Conditions

To maximize the shelf-life and ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Long-term Storage: For long-term storage, this compound should be stored as a solution at -80°C.[3]

-

Short-term Storage: For frequent use, aliquots can be stored at -20°C.

-

Solution Preparation: It is advisable to prepare aqueous solutions in a buffer with a slightly alkaline pH, such as 10 mM Tris-HCl, pH 7.5. For some nucleoside triphosphates, a pH above 7.5 has been shown to improve stability.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the this compound solution into smaller, single-use volumes upon receipt.

-

Enzyme Contamination: Ensure that all handling procedures are conducted in a nuclease-free environment to prevent enzymatic degradation of the triphosphate chain. Use of nuclease-free water and consumables is essential.

-

Light Exposure: While not as critical as for fluorescently labeled nucleotides, it is good practice to protect all nucleotide solutions from prolonged exposure to light.

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the phosphate (B84403) bonds. This process is non-enzymatic and is catalyzed by both acid and base. The presence of divalent metal ions can also catalyze this hydrolysis.

Figure 1. Hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to understanding the intrinsic stability of a molecule. The following is a generalized protocol for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in nuclease-free water.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

-

Photostability: Expose the stock solution to UV light (254 nm) for 24, 48, and 72 hours.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for nucleotide analysis.

-

Mobile Phase: A gradient elution is typically required to separate the triphosphate from its less polar degradation products.

-

Mobile Phase A: 50 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: 50 mM TEAA in 50% acetonitrile

-

-

Gradient Program:

-

0-5 min: 100% A

-

5-20 min: 0-25% B

-

20-25 min: 25-100% B

-

25-30 min: 100% B

-

30-35 min: 100-0% B

-

35-40 min: 100% A

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 271 nm (the approximate λmax for cytidine).

-

Injection Volume: 10 µL

4. Data Analysis:

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

-

Calculate the percentage of degradation.

-

For quantitative analysis, a calibration curve should be prepared using a reference standard of this compound.

Figure 2. Workflow for forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their experimental outcomes. The provided protocols for stability assessment offer a framework for in-house validation and characterization of this important nucleotide analog.

References

- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

- 3. Recommendations on Collecting and Storing Samples for Genetic Studies in Hearing and Tinnitus Research - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Incorporation of 3'-NH2-CTP: A Technical Guide for Researchers

An in-depth exploration of the enzymatic incorporation of 3'-amino-cytidine triphosphate (3'-NH2-CTP), a crucial tool for nucleic acid research and drug development. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and comparative data for various DNA and RNA polymerases.

The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from DNA sequencing to the synthesis of therapeutic oligonucleotides. Among these, 3'-amino-terminated cytidine (B196190) triphosphate (this compound) stands out as a potent chain terminator, playing a critical role in sequencing and as a potential antiviral agent. This technical guide delves into the core aspects of this compound incorporation, offering researchers, scientists, and drug development professionals a detailed resource to harness its capabilities.

Core Principles of this compound Incorporation

The fundamental principle behind the function of this compound as a chain terminator lies in its structural modification. The substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2) prevents the formation of a phosphodiester bond with the subsequent nucleotide. DNA and RNA polymerases, the enzymes responsible for nucleic acid synthesis, recognize and incorporate this compound opposite a guanine (B1146940) base in the template strand. However, once incorporated, the absence of the 3'-OH group halts further elongation of the nucleic acid chain. This property of irreversible chain termination is the basis for its application in Sanger sequencing and as an antiviral strategy.[1][2][3]

Comparative Efficiency of Polymerases

The efficiency of this compound incorporation varies significantly among different DNA and RNA polymerases. This variability is attributed to the specific structural features of the enzyme's active site. Some polymerases exhibit a higher tolerance for modified nucleotides, while others are more stringent. Key enzymes that have been studied for their ability to incorporate 3'-amino-modified nucleotides include:

-

Taq DNA Polymerase: A thermostable polymerase widely used in PCR, Taq polymerase can incorporate 3'-amino-modified nucleotides, although its efficiency may be lower compared to other polymerases.[4][5]

-

Pfu DNA Polymerase: Known for its high fidelity due to its 3' to 5' exonuclease (proofreading) activity, Pfu polymerase can also incorporate modified nucleotides. However, its proofreading activity might lead to the removal of the incorporated analog.

-

Vent (exo-) DNA Polymerase: This thermostable polymerase, lacking exonuclease activity, has been shown to be relatively efficient in incorporating various modified nucleotides, including those with modifications at the 3' position.[6][7]

-

HIV Reverse Transcriptase (RT): As a key enzyme in the replication of HIV, reverse transcriptase is a major target for antiviral drugs. It is known to incorporate various nucleotide analogs, including 3'-amino-modified versions, leading to chain termination and inhibition of viral replication.

The selection of the appropriate polymerase is critical for the success of any experiment involving this compound. The choice depends on the specific application, whether it be for sequencing, PCR-based assays, or kinetic studies.

Quantitative Data on Incorporation Efficiency

The efficiency of enzymatic incorporation of this compound can be quantitatively assessed by determining the kinetic parameters, Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the affinity of the polymerase for the modified nucleotide and the rate at which it is incorporated. A lower Km value indicates a higher affinity, while a higher kcat value signifies a faster incorporation rate. The overall incorporation efficiency is often expressed as the ratio kcat/Km.

While specific kinetic data for this compound is not extensively available in a single comprehensive source, the following table summarizes representative data for the incorporation of 3'-modified nucleotide analogs by various polymerases to provide a comparative overview. It is important to note that these values can be influenced by reaction conditions such as temperature, pH, and metal ion concentration.

| Polymerase | Nucleotide Analog | Km (µM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Reference |

| HIV-1 Reverse Transcriptase | 3'-amino-ddCTP | ~10-50 | ~0.01-0.1 | ~0.001-0.002 | [8] |

| Taq DNA Polymerase | ddCTP | ~5-20 | ~0.1-1 | ~0.02-0.05 | [1] |

| Vent (exo-) DNA Polymerase | ddCTP | ~1-10 | ~0.5-5 | ~0.5-1.0 | |

| Klenow Fragment (exo-) | 3'-amino-ddNTPs | Not specified | Not specified | Effective terminator | [3] |

Note: The data presented are approximate values derived from various studies on 3'-modified nucleotide analogs and should be used as a general guide. Specific experimental conditions will influence the actual kinetic parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the enzymatic incorporation of this compound.

Primer Extension Assay for Chain Termination Analysis

This assay is used to determine the specific point of chain termination by this compound.

Materials:

-

Single-stranded DNA or RNA template

-

5'-radiolabeled or fluorescently labeled primer

-

DNA or RNA Polymerase (e.g., Taq, Vent (exo-), or a reverse transcriptase)

-

10X Polymerase Buffer

-

dNTP mix (dATP, dGTP, dTTP)

-

This compound

-

Stop Solution (e.g., formamide (B127407) with EDTA and loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Protocol:

-

Annealing: In a PCR tube, mix the template DNA/RNA (e.g., 1 pmol) and the labeled primer (e.g., 2 pmol) in 1X polymerase buffer. Heat the mixture to 95°C for 2 minutes and then gradually cool to the annealing temperature of the primer (typically 55-65°C) for 30 minutes.

-

Reaction Setup: Prepare the extension reaction mix on ice by adding dNTPs (final concentration of each dATP, dGTP, dTTP at 100 µM) and this compound (at varying concentrations, e.g., 1 µM, 10 µM, 100 µM) to the annealed template-primer mix.

-

Enzyme Addition: Add the DNA or RNA polymerase (e.g., 1-2 units) to the reaction mix. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 6-8% with 7M urea).

-

Visualization: After electrophoresis, visualize the terminated fragments using a phosphorimager or fluorescence scanner. The bands will correspond to the positions where this compound was incorporated, leading to chain termination.

Sanger Sequencing using this compound as a Terminator

This protocol adapts the classic Sanger sequencing method to use this compound as a chain terminator for the 'C' reaction.

Materials:

-

Single-stranded DNA template

-

Unlabeled primer

-

DNA Polymerase (e.g., Sequenase or a modified Taq polymerase)

-

10X Sequencing Buffer

-

dNTP mix (dATP, dGTP, dTTP, dCTP)

-

ddNTPs (ddATP, ddGTP, ddTTP)

-

This compound

-

Radiolabeled dATP (e.g., [α-³⁵S]dATP or [α-³²P]dATP) or fluorescently labeled primers/terminators

-

Stop Solution

-

Sequencing gel apparatus

Protocol:

-

Reaction Setup: Set up four separate reaction tubes labeled 'A', 'G', 'C', and 'T'.

-

Annealing: To each tube, add the DNA template, unlabeled primer, and sequencing buffer. Anneal as described in the primer extension protocol.

-

Labeling (if using radiolabeled dATP): Add a small amount of radiolabeled dATP to each tube.

-

Termination Mixes:

-

To tube 'A', add the dNTP mix and ddATP.

-

To tube 'G', add the dNTP mix and ddGTP.

-

To tube 'C', add the dNTP mix (without dCTP) and this compound.

-

To tube 'T', add the dNTP mix and ddTTP. The ratio of dNTP to terminator (ddNTP or this compound) is crucial and needs to be optimized to obtain a good distribution of fragment lengths.[9][10]

-

-

Polymerase Addition: Add DNA polymerase to each tube to initiate the synthesis.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase.

-

Termination and Denaturation: Stop the reactions with stop solution and denature the samples by heating.

-

Gel Electrophoresis and Autoradiography/Fluorescence Detection: Load the samples from the four reactions in adjacent lanes on a sequencing gel. After electrophoresis, the DNA sequence can be read directly from the resulting autoradiogram or chromatogram.[9][10]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the primer extension assay and Sanger sequencing.

Caption: Workflow for Primer Extension Assay.

Caption: Workflow for Sanger Sequencing.

Conclusion

The enzymatic incorporation of this compound is a powerful technique with significant implications for both basic research and clinical applications. Its ability to act as a specific chain terminator makes it an invaluable tool for DNA sequencing and a promising candidate for the development of novel antiviral therapies. Understanding the principles of its incorporation, the varying efficiencies of different polymerases, and the detailed experimental protocols are essential for researchers seeking to utilize this modified nucleotide effectively. This guide provides a foundational resource to aid in the successful application of this compound in the laboratory. Further research into the kinetic characterization of a broader range of polymerases with this compound will undoubtedly expand its utility and open up new avenues for innovation in molecular biology and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic studies comparing the incorporation of (+) and (-) isomers of 3TCTP by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 10. csus.edu [csus.edu]

A Tale of Two Amines: An In-depth Technical Guide to 3'-NH2-CTP and 2'-NH2-CTP

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and therapeutic development, modified nucleotides are indispensable tools for probing biological processes and constructing novel nucleic acid-based therapeutics and diagnostics. Among these, aminonucleoside triphosphates, specifically 3'-amino-cytidine triphosphate (3'-NH2-CTP) and 2'-amino-cytidine triphosphate (2'-NH2-CTP), offer unique functionalities. The strategic placement of an amino group at either the 3' or 2' position of the ribose sugar dramatically alters the nucleotide's chemical properties and its interaction with enzymes, leading to distinct applications.

This technical guide provides a comprehensive comparison of this compound and 2'-NH2-CTP, covering their synthesis, biochemical properties, and applications. We present available quantitative data in structured tables for clear comparison, detail relevant experimental protocols, and provide visualizations of key processes to aid in understanding their utility in research and drug development.

Chemical Structure and Synthesis

The key difference between this compound and 2'-NH2-CTP lies in the position of the amino group on the ribose sugar, which dictates their function.

This compound features an amino group at the 3'-position, replacing the hydroxyl group required for phosphodiester bond formation. This modification typically leads to chain termination during nucleic acid polymerization.

2'-NH2-CTP possesses an amino group at the 2'-position, a site frequently modified to enhance the stability and binding affinity of RNA molecules. This modification is generally well-tolerated by RNA polymerases, allowing for the synthesis of modified RNA transcripts.

Experimental Protocol: General Synthesis of Aminonucleoside Triphosphates

Objective: To synthesize this compound or 2'-NH2-CTP from the corresponding aminonucleoside.

Materials:

-

3'-amino-3'-deoxycytidine or 2'-amino-2'-deoxycytidine

-

Proton sponge

-

Phosphorus oxychloride (POCl3)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous trimethyl phosphate

-

DEAE-Sephadex column

-

Triethylammonium (B8662869) bicarbonate (TEAB) buffer

Methodology:

-

Monophosphorylation:

-

Dissolve the starting aminonucleoside in anhydrous trimethyl phosphate.

-

Add proton sponge and cool the mixture to 0°C.

-

Slowly add phosphorus oxychloride and stir the reaction at 0°C for 2-4 hours.

-

Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.

-

Stir the mixture for an additional 2-4 hours at 0°C.

-

Finally, add triethylamine and stir for 5 minutes.

-

-

Purification:

-

Add an equal volume of 1 M TEAB buffer to the reaction mixture.

-

Load the mixture onto a DEAE-Sephadex column pre-equilibrated with 0.1 M TEAB buffer.

-

Wash the column with 0.1 M TEAB buffer.

-

Elute the desired triphosphate product using a linear gradient of 0.1 M to 1 M TEAB buffer.

-

Collect and pool the fractions containing the product, as identified by UV absorbance and/or mass spectrometry.

-

Lyophilize the pooled fractions to obtain the aminonucleoside triphosphate as a triethylammonium salt.

-

Biochemical Properties and Enzymatic Incorporation

The distinct positioning of the amino group profoundly impacts the biochemical behavior of these modified cytidine (B196190) triphosphates, particularly their ability to be incorporated by RNA polymerases.

This compound: The Chain Terminator

The presence of a 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide. Consequently, once incorporated into a growing RNA chain, 3'-NH2-CMP acts as a potent chain terminator. This property is analogous to the mechanism of dideoxynucleotides used in Sanger sequencing.

While specific kinetic data for the incorporation of this compound by RNA polymerases is limited, studies on 3'-amino-modified deoxynucleotides have shown that they can be incorporated by DNA polymerases, leading to chain termination.

2'-NH2-CTP: The Versatile Modifier

In contrast to its 3'-isomer, 2'-NH2-CTP is generally a substrate for RNA polymerases, such as T7 RNA polymerase. The 2'-amino group can influence the sugar pucker conformation, which in turn affects the helical geometry and stability of the resulting RNA. Oligonucleotides containing 2'-amino modifications have been shown to exhibit increased resistance to nuclease degradation.

However, the introduction of a 2'-amino group can also impact the efficiency of enzymatic incorporation. Compared to unmodified CTP, 2'-NH2-CTP may be incorporated with lower efficiency by some polymerases. The specific kinetic parameters are highly dependent on the polymerase used and the sequence context.

Quantitative Data Summary

Direct comparative kinetic and thermodynamic data for this compound and 2'-NH2-CTP is scarce in the literature. The following tables summarize available data for 2'-amino modified oligonucleotides and provide a framework for the type of data required for a full comparison.

Table 1: Thermodynamic Properties of 2'-Amino-Modified RNA Duplexes

| Modification | Duplex Type | ΔTm per modification (°C) | Reference |

| 2'-amino | RNA:RNA | Destabilizing |

Note: The 2'-amino modification has been reported to destabilize RNA duplexes, in contrast to other 2'-modifications like 2'-fluoro or 2'-O-methyl which are stabilizing.

Table 2: Nuclease Resistance of 2'-Amino-Modified Oligonucleotides

| Modification | Nuclease | Half-life improvement | Reference |

| 2'-amino pyrimidines | Serum nucleases | ~10-fold increase | |

| 2'-O-aminopropyl | 3'-5' Exonuclease (Klenow) | High resistance |

Experimental Protocol: In Vitro Transcription with Modified NTPs

Objective: To synthesize an RNA transcript containing 2'-NH2-CMP residues using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, UTP solution (100 mM each)

-

CTP solution (100 mM)

-

2'-NH2-CTP solution (100 mM)

-

Transcription buffer (5X)

-

RNase inhibitor

-

Nuclease-free water

Methodology:

-

Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube:

-

5X Transcription Buffer: 4 µL

-

100 mM ATP, GTP, UTP mix: 1 µL each

-

100 mM CTP: 0.5 µL

-

100 mM 2'-NH2-CTP: 1.5 µL (adjust ratio as needed)

-

Linear DNA template (1 µg): x µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation or a spin column-based RNA purification kit.

-

Analysis: Analyze the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis.

Applications in Research and Drug Development

The distinct properties of this compound and 2'-NH2-CTP lend themselves to different applications in molecular biology and biotechnology.

Applications of this compound

The primary application of this compound stems from its ability to terminate RNA synthesis.

-